

# Chirality and optical rotation of (S)-(+)-3-Bromo-2-methyl-1-propanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	(S)-(+)-3-Bromo-2-methyl-1-propanol
Cat. No.:	B1278752

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of **(S)-(+)-3-Bromo-2-methyl-1-propanol**, a chiral building block with significant potential in organic synthesis and pharmaceutical development. This document details its optical rotation, provides methodologies for its synthesis and chiral resolution, and outlines the experimental protocol for polarimetric analysis.

## Physicochemical and Optical Properties

**(S)-(+)-3-Bromo-2-methyl-1-propanol** is the dextrorotatory enantiomer of the chiral alcohol 3-Bromo-2-methyl-1-propanol. Its stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical and Optical Rotation Data

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>9</sub> BrO	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	153.02 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Liquid	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	98244-48-5	<a href="#">[1]</a>
Refractive Index (n <sub>20</sub> /D)	1.483 (lit.)	<a href="#">[1]</a>
Density (g/mL at 25 °C)	1.461 (lit.)	<a href="#">[1]</a>
Specific Optical Rotation ([α] <sub>25</sub> /D)	+7.3° (c = 2 in chloroform)	<a href="#">[1]</a>
Enantiomer's Specific Rotation ([α] <sub>25</sub> /D)	-6.6° (c = 2 in chloroform) for (R)-(-)-3-Bromo-2-methyl-1- propanol	<a href="#">[4]</a>

Note on Optical Rotation: There is a noted discrepancy in the magnitude of the specific rotation between the (S)-(+) and (R)-(-) enantiomers reported in different sources. While enantiomers should theoretically have equal and opposite rotations, experimental values can vary slightly. The provided data is based on available information.

## Synthesis and Chiral Resolution

A specific, detailed experimental protocol for the synthesis of **(S)-(+)-3-Bromo-2-methyl-1-propanol** is not readily available in the current body of scientific literature. However, a plausible synthetic route can be proposed based on established methods for the bromination of similar alcohols. The synthesis of the racemic mixture followed by chiral resolution is a common strategy.

### 2.1. Proposed Synthesis of Racemic 3-Bromo-2-methyl-1-propanol

The proposed synthesis involves the selective monobromination of 2-methyl-1,3-propanediol.

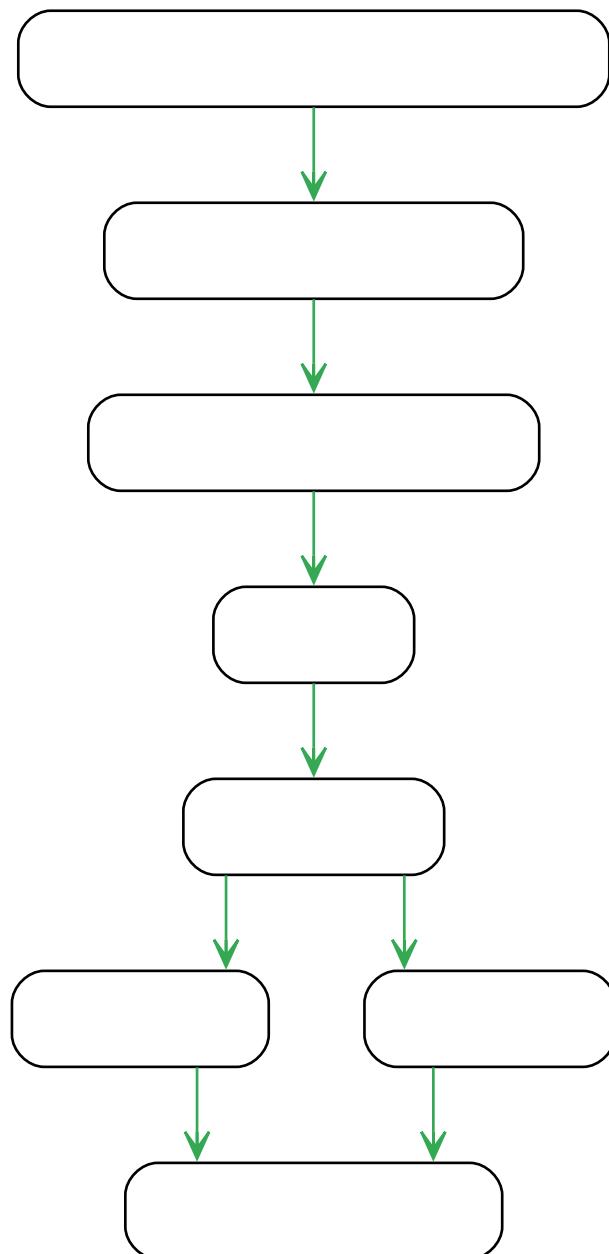
Reaction Scheme:

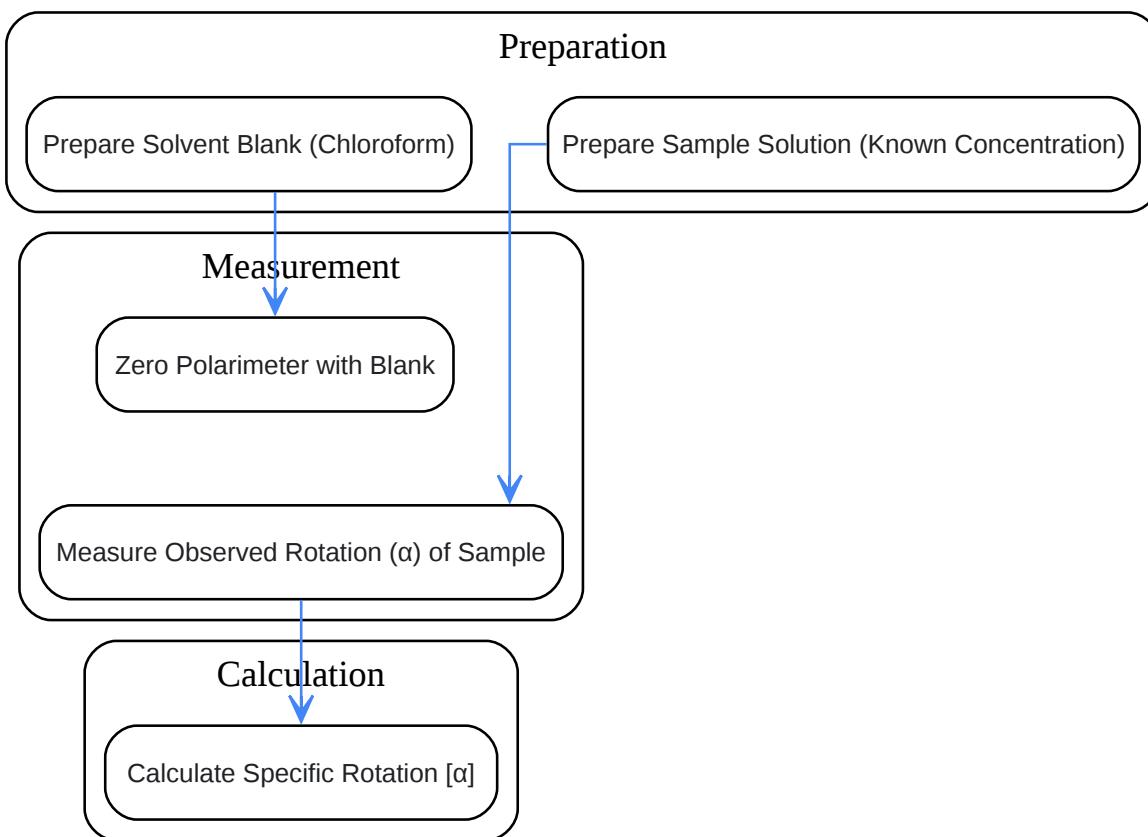
2-Methyl-1,3-propanediol

## Selective Monobromination



HBr





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## References

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- 3. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)